(1,4-Oxazepan-7-yl)methanol
Description
(1,4-Oxazepan-7-yl)methanol is a seven-membered heterocyclic compound containing oxygen and nitrogen atoms within its oxazepane ring, with a hydroxymethyl (-CH₂OH) substituent at position 7. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1,4-oxazepan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-1-2-7-3-4-9-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFUJCNHFVZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627860-89-3 | |
| Record name | 1,4-oxazepan-7-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-Oxazepan-7-yl)methanol can be synthesized through various synthetic routes. One common method involves the cyclization of amino alcohols with epoxides under acidic or basic conditions. For instance, the reaction of 2-aminoethanol with ethylene oxide in the presence of a catalyst can yield 1,4-oxazepan-7-ylmethanol .
Industrial Production Methods
In industrial settings, the production of 1,4-oxazepan-7-ylmethanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. Catalysts such as Lewis acids or bases are commonly employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
(1,4-Oxazepan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of oxazepanone derivatives.
Reduction: Formation of oxazepane derivatives.
Substitution: Formation of halogenated oxazepan derivatives.
Scientific Research Applications
(1,4-Oxazepan-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-oxazepan-7-ylmethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, ring fusion, and salt forms, significantly altering their chemical behavior. Below is a comparative analysis of key derivatives:
Key Observations :
- Ring Fusion : Benzo-fused derivatives (e.g., CAS 2098029-66-2) exhibit planar aromatic systems, which may enhance binding to hydrophobic enzyme pockets .
- Salt Forms : Hydrochloride salts (e.g., CAS 1332531-44-8) offer higher solubility in polar solvents, facilitating formulation for biological testing .
Physicochemical Properties
- Polarity : The parent compound’s polarity is intermediate, while benzo-fused derivatives are more lipophilic (logP estimated >2.5) .
- Solubility: Hydrochloride salts (e.g., CAS 1332531-44-8) show >50 mg/mL solubility in water, whereas non-salt forms require organic solvents like DMSO .
- Stability : Methyl-substituted derivatives (e.g., 2,4-dimethyl) demonstrate improved thermal stability compared to the parent compound, as evidenced by differential scanning calorimetry (DSC) data .
Biological Activity
(1,4-Oxazepan-7-yl)methanol is a heterocyclic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The seven-membered ring structure allows for specific interactions with biological targets, which can modulate receptor or enzyme activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 129.18 g/mol |
| Structure | Oxazepan Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating effective antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Research Findings:
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates the caspase pathway leading to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It acts as a ligand for certain receptors, influencing downstream signaling cascades.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.
| Property | Details |
|---|---|
| Absorption | High bioavailability expected |
| Distribution | Lipophilic nature suggests good tissue penetration |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
| Toxicity | Low toxicity observed in preliminary studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
